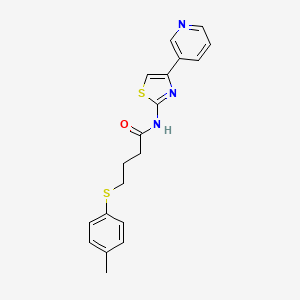

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a compound that is likely to be of interest due to its structural features, which suggest potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyridine-based heterocycles and butanamide derivatives, which are known for their various biological activities, including antiulcer and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the preparation of butanamides with specific pharmacophores. For instance, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides were synthesized and tested for their gastric acid antisecretory activity . Another synthesis route described involves the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate to produce 3-oxo-N-(pyridin-2-yl)butanamide compounds . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate thiazolyl and p-tolylthio substituents.

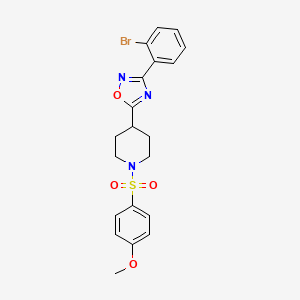

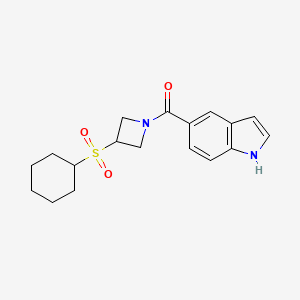

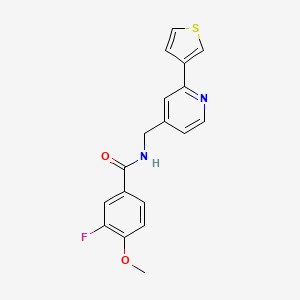

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide includes a pyridine ring, which is a common feature in many biologically active molecules. The presence of a thiazole ring and a butanamide moiety suggests that the compound could interact with biological targets through various modes of binding, potentially leading to different biological activities .

Chemical Reactions Analysis

The chemical reactivity of related compounds is highlighted by their ability to undergo further transformations to yield heterocyclic compounds. For example, 3-oxo-N-(pyridin-2-yl)butanamide serves as a precursor for the synthesis of various heterocycles, indicating that the compound may also be versatile in chemical reactions . Additionally, the synthesis of pyrimidines from 3-oxo-N-(pyridin-2-yl)butanamide through cyclization with thiourea and different aromatic aldehydes suggests that similar cyclization reactions could be applicable to the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide are not directly reported, related compounds exhibit properties that are characteristic of their structural classes. For instance, the solubility, melting points, and stability of these compounds can be inferred based on the functional groups present. The antimicrobial evaluation of pyridine-based heterocycles indicates that these compounds have moderate activity, which could be a result of their physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

A number of studies have detailed the synthesis of pyridine and thiazole derivatives, highlighting their potential for further chemical modifications and applications in various fields of research. For instance, Darwish et al. (2010) described the synthesis of new pyridine-based heterocycles, which showed moderate antimicrobial activity, suggesting their potential in developing antimicrobial agents (Darwish, Kheder, & Farag, 2010). Similarly, Farag, Kheder, and Mabkhot (2009) reported on the antimicrobial evaluation of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, indicating the wide range of possible biological activities of these compounds (Farag, Kheder, & Mabkhot, 2009).

Heterocyclic Synthesis and Applications

The versatility of thiazole and pyridine moieties in heterocyclic chemistry has been extensively studied. For example, Hafiz, Ramiz, and Sarhan (2011) synthesized new dihydropyridines, dihydropyridazines, and thiourea derivatives, showcasing the broad applicability of these compounds in creating complex chemical structures (Hafiz, Ramiz, & Sarhan, 2011).

Molecular Structures and Protonation Studies

Studies on the structural characterization and protonation sites of N,4-diheteroaryl 2-aminothiazoles, like those conducted by Böck et al. (2021), provide valuable insights into the chemical behavior and interaction patterns of these molecules, which could inform their applications in materials science and pharmaceuticals (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Antiviral and Antimicrobial Applications

The antiviral and antimicrobial potential of thiazole derivatives has been a subject of interest. Vulpetti et al. (2006) and Attaby et al. (2006) have identified compounds within this chemical class that exhibit promising antiviral activity, suggesting their potential as therapeutic agents (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006); (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Potential in Oligosaccharide Synthesis

Pornsuriyasak, Rath, and Demchenko (2008) explored the use of 4-(pyridin-2-yl)thiazol-2-yl thioglycosides as bidentate ligands for oligosaccharide synthesis, demonstrating the compound's potential in facilitating the synthesis of complex carbohydrates, a crucial aspect of drug development and material science (Pornsuriyasak, Rath, & Demchenko, 2008).

properties

IUPAC Name |

4-(4-methylphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14-6-8-16(9-7-14)24-11-3-5-18(23)22-19-21-17(13-25-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENIPLMKOMUQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)

![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)